molecular formula C16H26N2O4S B1438357 tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate CAS No. 94374-22-8

tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate

Cat. No.: B1438357
CAS No.: 94374-22-8
M. Wt: 342.5 g/mol
InChI Key: AMBCGEVZTZQOLK-AWEZNQCLSA-N
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Description

tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate: is a chemical compound with the molecular formula C16H26N2O4S. It is a derivative of L-ornithine, an amino acid, and features a tert-butyl group and a 4-methylphenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate typically involves the reaction of L-ornithine with tert-butyl chloroformate and 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours .

Industrial Production Methods: While specific industrial production methods for tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity. The overall effect is modulation of biochemical pathways, which can be harnessed for therapeutic purposes .

Comparison with Similar Compounds

  • tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-lysinate
  • tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-argininate
  • tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-histidinate

Comparison: tert-Butyl N5-[(4-methylphenyl)sulfonyl]-L-ornithinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, binding affinities, and biological activities. For example, the presence of the ornithine backbone can influence its interaction with enzymes involved in the urea cycle, distinguishing it from lysine or arginine derivatives .

Properties

IUPAC Name

tert-butyl (2S)-2-amino-5-[(4-methylphenyl)sulfonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O4S/c1-12-7-9-13(10-8-12)23(20,21)18-11-5-6-14(17)15(19)22-16(2,3)4/h7-10,14,18H,5-6,11,17H2,1-4H3/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMBCGEVZTZQOLK-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC(C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCC[C@@H](C(=O)OC(C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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